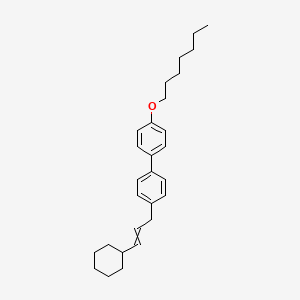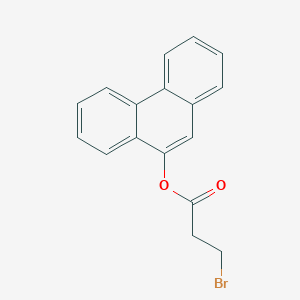![molecular formula C29H46Si B12515996 [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 695161-59-2](/img/structure/B12515996.png)
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane is a complex organosilicon compound known for its unique structural properties. This compound features a phenyl ring substituted with a decyl chain and an ethynyl group, which is further connected to a silicon atom bonded to three isopropyl groups. The presence of both ethynyl and silane groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynylphenyl Intermediate:
Attachment of the Silane Group: The ethynylphenyl intermediate is then reacted with tri(propan-2-yl)silane under specific conditions, often involving a catalyst such as palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
Chemical Reactions Analysis
Types of Reactions
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves its ability to interact with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole rings. The silane group can form strong bonds with inorganic surfaces, enhancing adhesion and stability. These interactions are crucial in its applications in material science and biochemistry.
Comparison with Similar Compounds
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Similar in structure but with a trimethylsilane group instead of tri(propan-2-yl)silane. It is less bulky and has different reactivity.
Phenylacetylene: Lacks the silane group, making it less versatile in certain applications.
Decylphenylacetylene: Similar but without the silane group, affecting its adhesion properties.
The uniqueness of this compound lies in its combination of ethynyl and silane functionalities, providing a balance of reactivity and stability that is advantageous in various fields.
Properties
CAS No. |
695161-59-2 |
|---|---|
Molecular Formula |
C29H46Si |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
2-(5-decyl-2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H46Si/c1-9-11-12-13-14-15-16-17-18-27-19-20-28(10-2)29(23-27)21-22-30(24(3)4,25(5)6)26(7)8/h2,19-20,23-26H,9,11-18H2,1,3-8H3 |
InChI Key |
WVPPQUKINVDDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C#C)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


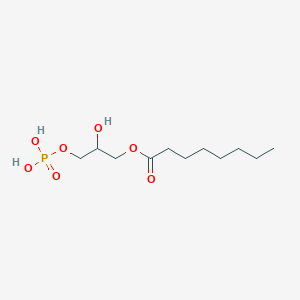
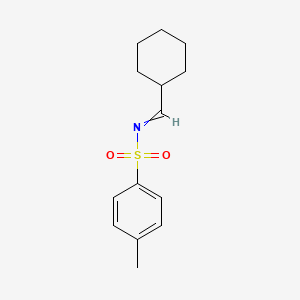
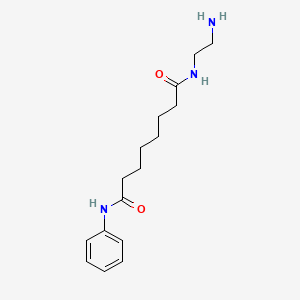
![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)

![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
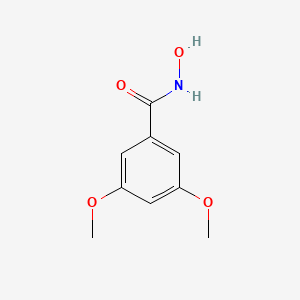
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
